5-Hydroxy-1-benzofuran-2-sulfonamide is a chemical compound belonging to the class of benzofuran derivatives, known for its potential biological activities. This compound features a hydroxyl group and a sulfonamide functional group, which contribute to its reactivity and pharmacological properties. It is primarily studied for its applications in medicinal chemistry, particularly in the development of therapeutic agents.
This compound can be synthesized through various chemical methods, often involving the cyclization of o-hydroxyacetophenones or related derivatives under specific conditions. It can also be sourced from chemical suppliers that specialize in organic compounds for research purposes.
5-Hydroxy-1-benzofuran-2-sulfonamide is classified as:
The synthesis of 5-Hydroxy-1-benzofuran-2-sulfonamide typically involves several key steps:
5-Hydroxy-1-benzofuran-2-sulfonamide has a complex molecular structure characterized by:
Property | Value |
---|---|
Molecular Formula | C8H7NO4S |
Molecular Weight | 213.21 g/mol |
IUPAC Name | 5-hydroxy-1-benzofuran-2-sulfonamide |
InChI | InChI=1S/C8H7NO4S/c9-14(11,12)8... |
SMILES | C1=CC2=C(C=C1O)C=C(O2)S(=O)(=O)N |
5-Hydroxy-1-benzofuran-2-sulfonamide can participate in several types of chemical reactions:
The choice of reagents and reaction conditions significantly influences the yield and purity of the final products.
The mechanism of action for 5-Hydroxy-1-benzofuran-2-sulfonamide is not fully elucidated but is believed to involve interactions with specific biological targets. It may act by inhibiting certain enzymes or pathways relevant to its therapeutic applications, particularly in anti-inflammatory or diuretic contexts.
Relevant data on solubility and stability are crucial for its application in pharmaceutical formulations.
5-Hydroxy-1-benzofuran-2-sulfonamide has potential applications in various scientific fields:
CAS No.: 80181-31-3
CAS No.: 92321-29-4
CAS No.: 2226-71-3
CAS No.: 14269-75-1
CAS No.: 636-57-7
CAS No.: